5-Bromo-2-iodo-4-methoxyaniline
Overview
Description
5-Bromo-2-iodo-4-methoxyaniline: is an organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to an aniline (amino benzene) core
Synthetic Routes and Reaction Conditions:
Bromination and Iodination: The compound can be synthesized by sequentially introducing bromine and iodine into an aniline derivative. This typically involves the use of brominating agents like bromine (Br2) and iodinating agents like iodine (I2) under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The process involves the careful addition of reagents and monitoring of reaction conditions to optimize yield and purity.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzene derivatives depending on the introduced functional group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context in which it is used, but generally involves binding to active sites or altering the activity of these targets through chemical reactions.
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but lacks the iodine atom.
4-Methoxyaniline: Similar structure but lacks both bromine and iodine atoms.
2-Iodoaniline: Similar structure but lacks the bromine and methoxy groups.
Uniqueness: The presence of both bromine and iodine atoms in 5-Bromo-2-iodo-4-methoxyaniline provides unique chemical properties and reactivity compared to its similar counterparts. This dual halogenation enhances its utility in various chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-2-iodo-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQBDFQAXUJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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